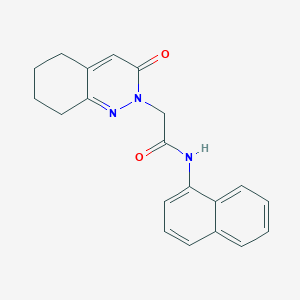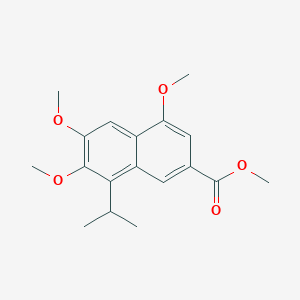
2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-(1-methylethyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-(1-methylethyl)-, methyl ester” is a chemical compound with the molecular formula C18H22O5 . It is produced by several manufacturers for various applications .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C18H22O5 . This indicates that it contains 18 carbon atoms, 22 hydrogen atoms, and 5 oxygen atoms . The exact arrangement of these atoms in the molecule would be determined by various factors, including the specific synthesis process used.Physical And Chemical Properties Analysis
This compound has a molecular weight of 318.36400 . It has a density of 1.122g/cm3 and a boiling point of 446.1ºC at 760 mmHg . The melting point is not available . The flash point is 195.5ºC .Aplicaciones Científicas De Investigación
Crystal Packing Studies
Research on naphthalene derivatives, including carboxylic acids and esters, has explored their crystal packing patterns. A study by Mondal et al. (2008) investigated several naphthalene-attached carboxylic acids and esters, revealing different packing patterns influenced by intermolecular interactions such as C–H⋯O and C–H⋯π hydrogen bonds. These findings are crucial for understanding the solid-state properties and potential applications of these compounds in material science (Mondal, Karmakar, Singh, & Baruah, 2008).
Synthesis of Naphthalene Derivatives
Another area of interest is the synthesis of naphthalene derivatives. Dozen (1972) reported on the synthesis of all isomers of naphthalenetricarboxylic acids, showcasing the versatility of naphthalene cores for chemical modifications. This work contributes to the broader understanding of synthesizing complex naphthalene-based structures for various applications, from materials science to pharmaceuticals (Dozen, 1972).
Liquid Crystalline Properties
The liquid crystalline properties of naphthalene derivatives have been studied to develop new materials with specific optical and electronic properties. Thaker et al. (2012) synthesized and characterized new mesogenic series containing a naphthalene ring system, providing insights into the design of materials for displays and optical devices. Their work highlights the impact of naphthalene derivatives on advancing liquid crystal technology (Thaker, Chothani, Dhimmar, Patel, Solanki, Patel, Kanojiya, & Tandel, 2012).
Contribution to Secondary Organic Aerosol
Naphthalene and its derivatives have also been studied for their environmental impact. Huang et al. (2019) explored the contribution of naphthalene and methylnaphthalene to secondary organic aerosol during haze events in Beijing, indicating the environmental and health implications of these compounds in urban air quality. This research underscores the significance of understanding the atmospheric chemistry of naphthalene derivatives (Huang, Liu, Shao, Li, Chen, Zheng, Wu, Liu, Wu, Hu, Li, Lu, Wang, Liu, Zheng, & Zhu, 2019).
Fluorinated Naphthoic Acids
Finally, Tagat et al. (2002) and Luca et al. (1986) focused on the synthesis and electrochemical properties of fluorinated naphthoic acids, contributing to the development of novel compounds with potential applications in pharmaceuticals and materials science. These studies demonstrate the ongoing interest in functionalizing naphthalene derivatives to explore their chemical and physical properties (Tagat, McCombie, Nazareno, Boyle, Kozlowski, Chackalamannil, Josien, Wang, & Zhou, 2002), (Luca, Giomini, & Rampazzo, 1986).
Propiedades
IUPAC Name |
methyl 4,6,7-trimethoxy-8-propan-2-ylnaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-10(2)16-13-7-11(18(19)23-6)8-14(20-3)12(13)9-15(21-4)17(16)22-5/h7-10H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTMRVNEXXLECT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C=C(C=C(C2=CC(=C1OC)OC)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-(1-methylethyl)-, methyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid](/img/structure/B2754190.png)

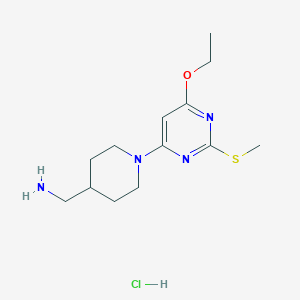
![9-(3-chlorophenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2754195.png)

![4-fluoro-N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2754199.png)
![tert-Butyl N-[3-(piperidin-2-yl)propyl]carbamate](/img/structure/B2754200.png)
![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(2,3-dihydro-1-benzofuran-2-yl)ethanone;hydrochloride](/img/structure/B2754202.png)
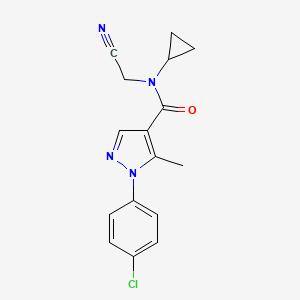

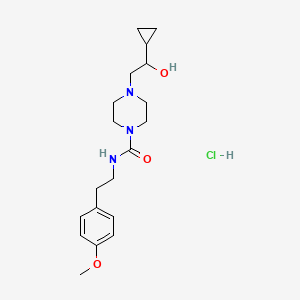
![(E)-N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2754209.png)

